((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone
CAS No.:
Cat. No.: VC13630870
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | [(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-methylfuran-3-yl)methanone |
| Standard InChI | InChI=1S/C12H16N2O2/c1-8-11(2-3-16-8)12(15)14-6-9-4-13-5-10(9)7-14/h2-3,9-10,13H,4-7H2,1H3/t9-,10+ |
| Standard InChI Key | YRXYAPGARVKIAY-AOOOYVTPSA-N |
| Isomeric SMILES | CC1=C(C=CO1)C(=O)N2C[C@H]3CNC[C@H]3C2 |
| SMILES | CC1=C(C=CO1)C(=O)N2CC3CNCC3C2 |
| Canonical SMILES | CC1=C(C=CO1)C(=O)N2CC3CNCC3C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Its bicyclic core consists of a hexahydropyrrolo[3,4-c]pyrrole system, a bridged diazabicyclo[3.3.0]octane derivative, with two defined stereocenters at positions 3aR and 6aS . The 2-methylfuran-3-yl group is linked via a ketone moiety, introducing planar aromaticity and potential hydrogen-bonding interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| Stereocenters | 2 (3aR, 6aS) | |
| ChemSpider ID | 48065401 | |
| Boiling Point | Not reported |
Stereochemical Considerations
The 3aR,6aS configuration imposes a rigid bicyclic framework, as evidenced by X-ray crystallography of analogous compounds . This rigidity influences pharmacokinetic properties, such as metabolic stability and membrane permeability, which are critical for drug candidates .
Synthesis and Structural Analogues
Example Reaction Scheme:
Structural Analogues and Modifications
Patents highlight modifications to the furan and pyrrolidine moieties to enhance bioactivity:
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